![molecular formula C25H17ClN4O2 B6576639 2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline CAS No. 797774-15-3](/img/structure/B6576639.png)
2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline
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Overview
Description
The compound “2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline” is a complex organic molecule that contains several functional groups and structural motifs, including furan rings, a pyrazole ring, a quinazoline moiety, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of furan rings, a pyrazole ring, a quinazoline moiety, and a phenyl group. These structural motifs could potentially confer interesting chemical properties to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan derivatives are known to undergo a variety of chemical reactions. For example, furfural can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furan derivatives generally have a density of around 1160 kg/m^3 and boil at around 161.7°C .Scientific Research Applications
- Pinacol boronic esters are highly valuable building blocks in organic synthesis . The hydromethylation sequence, which involves protodeboronation, has been applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol. Additionally, pinacol boronic esters have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
- The crystal structure of 6-chloro-N-methylpyrimidin-4-amine (a related compound) has been determined, providing insights into its molecular arrangement and bonding patterns . Such crystallographic studies contribute to our understanding of the compound’s stability and reactivity.
Organic Synthesis and Building Blocks
Crystallography and Structural Analysis
Future Directions
properties
IUPAC Name |
2-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVNKTFWLQBIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline |
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